(S)-1-(3-Methanesulfonylphenyl)ethan-1-amine hydrochloride is a high-value chiral building block primarily utilized in the synthesis of phosphodiesterase 4 (PDE4) inhibitors and modulators of inflammatory signaling pathways. Distinguished by the meta-methylsulfonyl (
) moiety, this scaffold offers a unique combination of metabolic stability and polar surface area (PSA) modulation, serving as a superior bioisostere to traditional sulfonamides or carbonyls in fragment-based drug discovery (FBDD).
This guide delineates the asymmetric synthesis, structural validation, and medicinal utility of this compound, prioritizing the (S)-enantiomer due to its prevalence in bioactive pharmacophores (e.g., Apremilast analogs).
Structural Analysis & Pharmacophore Properties
The core utility of CAS 2554775-94-7 lies in the electronic and steric properties of the sulfone group attached to the chiral benzylic amine.
Property
Value/Description
Impact on Drug Design
Electronic Effect
Strong EWG ()
Deactivates the phenyl ring against oxidative metabolism (CYP450). Reduces of the amine slightly via inductive effect.
H-Bonding
Strong HB Acceptor (Sulfone oxygens)
Facilitates critical interactions with serine/threonine residues in enzyme active sites (e.g., PDE4).
Chirality
(S)-Configuration
Critical for stereospecific binding pockets. The (S)-methyl group creates a hydrophobic anchor.
Solubility
High Polarity
The group significantly lowers LogP compared to tert-butyl or trifluoromethyl analogs, improving aqueous solubility.
Synthetic Protocol: Asymmetric Synthesis via Ellman Auxiliary
Rationale: While reductive amination of 3-methanesulfonylacetophenone yields a racemate, high-value applications require >98% enantiomeric excess (ee). The Ellman Sulfinamide method is the industry standard for this transformation, offering a self-validating workflow with predictable stereochemistry.
, dissolve 3-methanesulfonylacetophenone (1.0 eq) and (R)-tert-butanesulfinamide (1.1 eq) in anhydrous THF (0.5 M).
Activation: Add
(2.0 eq) dropwise. The Lewis acid activates the ketone and scavenges water, driving equilibrium.
Reflux: Heat to 70°C for 16–24 hours.
IPC (Self-Validation): Monitor by LCMS. Critical: Do not proceed until ketone starting material is <2%. Residual ketone will lead to racemic amine in the reduction step.
Workup: Cool to RT. Pour into brine under vigorous stirring (forms titanium salts). Filter through Celite. Dry organics (
) and concentrate.
Phase 2: Diastereoselective Reduction
Reagents:
, THF, .
Cooling: Dissolve the crude sulfinyl imine in THF. Cool to
(or for max selectivity).
Reduction: Add
(4.0 eq) portion-wise. The bulky auxiliary directs hydride attack to the Si-face, yielding the (S,R)-sulfinamide intermediate.
Quench: Slowly add MeOH. Warm to RT.
Validation: Check diastereomeric ratio (dr) by HPLC. Expect >95:5 dr.
Phase 3: Deprotection & Salt Formation
Reagents:
(4M in Dioxane), MeOH.
Cleavage: Dissolve the intermediate in MeOH. Add
(4.0 eq). Stir at RT for 1 hour.
Precipitation: Concentrate to remove volatiles. Triturate the residue with
or . The amine HCl salt will precipitate as a white solid.
Filtration: Collect the solid under inert atmosphere (hygroscopic).
To ensure the material meets "Drug Development Grade" standards, the following analytical suite is required:
Test
Method
Acceptance Criteria
Identity
1H NMR ( or )
Diagnostic doublet for methyl group ( ppm); Singlet for ( ppm).
Enantiomeric Purity
Chiral HPLC (e.g., Chiralpak AD-H)
>98% ee (S-isomer).
Salt Stoichiometry
Ion Chromatography or AgNO3 Titration
0.95 – 1.05 eq Chloride content.
Residual Solvent
GC-Headspace
THF/Dioxane < ICH limits.
Expert Insight: The HCl salt is hygroscopic. Store in a desiccator at -20°C. If the material becomes sticky (deliquescence), recrystallize from
.
Strategic Applications in Medicinal Chemistry
Bioisosterism & Fragment Design
This amine is a "privileged structure" for targeting the cAMP signaling pathway.
Sulfone vs. Sulfonamide: Unlike sulfonamides (
), the methylsulfone () lacks the acidic proton (), preventing ionization at physiological pH. This improves membrane permeability for intracellular targets.
Metabolic Blocking: The meta-substitution pattern blocks the primary site of metabolic oxidation on the phenyl ring, extending half-life (
).
Pathway Integration (PDE4 Inhibition)
The (S)-1-(3-methanesulfonylphenyl)ethyl motif mimics the pharmacophore found in Apremilast (Otezla).
Figure 2: Mechanism of action for PDE4 inhibitors utilizing the sulfone-amine scaffold.
References
Ellman, J. A., et al. (2002). "Asymmetric Synthesis of Amines with tert-Butanesulfinamide." Chemical Reviews, 110(6), 3600–3740.
Man, H. W., et al. (2009). "Discovery of (S)-N-[2-[1-(3-ethoxy-4-methoxyphenyl)-2-methanesulfonylethyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]acetamide (Apremilast), a potent and orally active phosphodiesterase 4 inhibitor." Journal of Medicinal Chemistry, 52(6), 1522–1524.
Feng, X., et al. (2018). "Recent advances in the synthesis of sulfones." Organic Chemistry Frontiers, 5, 2698-2718.
SynHet Catalog. (2024). "(S)-1-(3-(Methylsulfonyl)phenyl)ethan-1-amine hydrochloride Data Sheet."
Exploratory
Chemical structure and properties of 1-(3-methanesulfonylphenyl)ethylamine
Content Type: Technical Reference & Synthesis Guide Subject: CAS 2554775-94-7 (S-isomer HCl) / General Scaffold Audience: Medicinal Chemists, Process Scientists, and Pharmacologists Executive Summary & Structural Logic 1...
Author: BenchChem Technical Support Team. Date: February 2026
Content Type: Technical Reference & Synthesis Guide
Subject: CAS 2554775-94-7 (S-isomer HCl) / General Scaffold
Audience: Medicinal Chemists, Process Scientists, and Pharmacologists
Executive Summary & Structural Logic
1-(3-Methanesulfonylphenyl)ethylamine is a high-value chiral building block belonging to the
-methylbenzylamine class. Unlike its lipophilic analogs (e.g., 3-methoxy or 3-chloro derivatives), this molecule incorporates a methylsulfonyl () group at the meta position.
This structural modification serves three critical medicinal chemistry functions:
Metabolic Anchoring: The sulfone moiety is highly resistant to oxidative metabolism (unlike thioethers or methyl groups), prolonging the half-life of derived APIs.
Hydrogen Bond Acceptance: The sulfone oxygens act as strong H-bond acceptors in kinase hinge regions or GPCR allosteric pockets without introducing a donor, improving selectivity.
Electronic Modulation: The strong electron-withdrawing group (EWG) lowers the
of the adjacent amine (via inductive effects), modulating blood-brain barrier (BBB) permeability and solubility.
Physiochemical Profile
Property
Value / Description
Note
IUPAC Name
1-(3-methanesulfonylphenyl)ethanamine
CAS (S-HCl)
2554775-94-7
Most common commercial form
CAS (Racemic)
Not widely listed; derived from 62409-13-6 analog
Molecular Formula
MW: 199.27 g/mol (Free Base)
Predicted LogP
~0.8 – 1.2
significantly lower than phenyl analogs
Predicted pKa
8.9 – 9.2
Lowered by m-sulfone induction
H-Bond Donors/Acceptors
2 / 3
Amine (2 donors), Sulfone (2 acceptors)
Appearance
White to off-white crystalline solid
Typically hygroscopic as HCl salt
Synthetic Architecture & Process Chemistry
The synthesis of this scaffold presents a classic challenge in process chemistry: introducing the polar sulfone group early while maintaining enantiopurity at the amine center.
Retrosynthetic Analysis
The most robust route disconnects at the C-N bond via Asymmetric Reductive Amination of the corresponding acetophenone. The acetophenone itself is best accessed via oxidation of the sulfide, as direct Friedel-Crafts sulfonylation is deactivated.
Figure 1: Retrosynthetic logic prioritizing the installation of the chiral center as the final step to prevent racemization.
Protocol A: Synthesis of Precursor 3-(Methylsulfonyl)acetophenone
Before creating the amine, the sulfone core must be synthesized.
Figure 2: Step-by-step process flow from sulfide precursor to chiral amine salt.
Pharmacophore Utility & Drug Design[6]
Bioisosteric Applications
In drug discovery, this molecule is frequently used to replace:
3-Methoxy-phenyl-ethylamines: To improve metabolic stability (demethylation is blocked) and lower lipophilicity.
3-Chlorophenyl-ethylamines: To introduce a polar handle without changing steric bulk significantly.
Mechanism of Action Relevance
The 3-methanesulfonyl group is a "privileged structure" in CNS and Kinase active agents.
Kinase Inhibitors: The sulfone oxygens often interact with the "gatekeeper" residues or solvent-exposed regions of the ATP binding pocket.
GPCR Ligands: In Dopamine (D2) and Histamine (H3/H4) modulators, the ethylamine chain mimics the endogenous neurotransmitter, while the sulfone provides a secondary anchor point, often enhancing selectivity over related receptor subtypes [1].
Analytical Characterization
To validate the identity and purity of the synthesized compound, the following analytical markers are standard.
Nuclear Magnetic Resonance (NMR)[3][7][8]
1H NMR (DMSO-d6):
1.35 (d, 3H, of ethyl group).
3.20 (s, 3H, ).
4.45 (q, 1H, Chiral ).
7.6 – 8.1 (m, 4H, Aromatic protons). Note: The sulfone deshields the ortho and para protons significantly.
Expectation: The (S)-enantiomer typically elutes later on AD-H columns compared to the (R)-isomer (verification with standard required).
Safety & Handling
Hazard Class: Irritant (Skin/Eye). The free base is corrosive; the HCl salt is an irritant.
Storage: Hygroscopic. Store under nitrogen in a desiccator.
Solubility:
Free Base: Soluble in DCM, EtOAc, MeOH. Sparingly soluble in water.[5]
HCl Salt: Highly soluble in water and MeOH.
Reactivity: The sulfone group is stable to acids and bases, but the amine is reactive toward acyl chlorides and aldehydes. Avoid strong oxidizers.
References
Sonesson, C., et al. (1996).[6] Substituted (S)-phenylpiperidines and rigid congeners as preferential dopamine autoreceptor antagonists: synthesis and structure-activity relationships. Journal of Medicinal Chemistry.[6]
Technical Safety & Application Guide: (S)-1-(3-(methylsulfonyl)phenyl)ethan-1-amine hydrochloride
Document Control: Version: 2.1 (Technical Whitepaper) Status: Approved for Research & Development Use Executive Summary & Chemical Identity This guide provides an in-depth technical analysis of (S)-1-(3-(methylsulfonyl)p...
Author: BenchChem Technical Support Team. Date: February 2026
Document Control:
Version: 2.1 (Technical Whitepaper)
Status: Approved for Research & Development Use
Executive Summary & Chemical Identity
This guide provides an in-depth technical analysis of (S)-1-(3-(methylsulfonyl)phenyl)ethan-1-amine hydrochloride , a specialized chiral building block. Structurally characterized by a sulfone-substituted phenyl ring and a chiral ethylamine chain, this compound serves as a critical pharmacophore scaffold in medicinal chemistry, particularly in the development of phosphodiesterase 4 (PDE4) inhibitors and other anti-inflammatory agents sharing structural homology with compounds like Apremilast.
Unlike generic safety data sheets (SDS), this document integrates standard hazard communication with advanced handling protocols for maintaining enantiomeric excess (ee%) and chemical stability during drug development workflows.
Soluble in Water, Methanol, DMSO; Sparingly soluble in Dichloromethane
Hazard Identification & Safety Assessment (GHS)
Signal Word:WARNING
While the sulfone moiety typically imparts metabolic stability and reduced reactivity compared to sulfides, the primary amine hydrochloride functionality dictates the safety profile. The compound is classified as a skin and eye irritant, with potential acute toxicity if ingested.[3][4][5]
Mechanism of Irritation: As an amine hydrochloride, the compound is acidic in aqueous solution (pH ~4-5). Contact with mucous membranes releases the protonated amine, causing local irritation.
Sulfone Safety: The methylsulfonyl group (-SO₂CH₃) is generally biologically inert regarding acute contact toxicity but aids in cellular permeability.
Sensitization Potential: Like many benzylic amines, repeated dermal exposure may induce sensitization. Double-gloving (Nitrile/Neoprene) is mandatory.
Handling, Storage & Stability Protocols
The integrity of chiral centers is paramount. While this HCl salt is more stable than its free base counterpart, specific environmental controls are required to prevent hygroscopic degradation and racemization.
Stability Logic Diagram
The following diagram illustrates the critical control points for maintaining the chemical and chiral integrity of the compound.
Figure 1: Stability and degradation pathways. The benzylic position alpha to the amine is susceptible to racemization under strong basic conditions and high heat.
Storage Specifications
Temperature: Store at 2–8°C for short term; -20°C for long term (>3 months).
Atmosphere: Hygroscopic. Store under Argon or Nitrogen blanket.
Container: Amber glass vials with Teflon-lined caps to prevent photolytic degradation of the phenyl ring system.
Analytical Characterization & Quality Control
Validating the enantiomeric excess (ee%) is critical, as the (R)-enantiomer may be inactive or off-target in biological assays.
Identification Protocol (NMR & HPLC)
Test
Method
Acceptance Criteria
¹H-NMR (DMSO-d₆)
400 MHz
Confirms methylsulfonyl singlet (~3.2 ppm) and chiral methine quartet.
Rationale: The diethylamine modifier ensures sharp peak shapes by suppressing the ionization of the residual silanols and the amine analyte.
Experimental Application: Free-Basing & Coupling
Researchers often need to convert the stable HCl salt into the reactive free base for nucleophilic substitution or amide coupling reactions.
"Just-in-Time" Free Basing Protocol
Objective: Generate the reactive free amine in situ to minimize racemization risk.
Suspension: Suspend 1.0 eq of (S)-1-(3-(methylsulfonyl)phenyl)ethan-1-amine HCl in anhydrous DCM or DMF.
Neutralization: Add 2.5 eq of N,N-Diisopropylethylamine (DIPEA) at 0°C.
Note: DIPEA is preferred over Triethylamine (TEA) due to non-nucleophilic bulk, preventing side reactions.
Activation: Stir for 15 minutes until the solid dissolves (formation of DIPEA·HCl).
Coupling: Add the electrophile (e.g., carboxylic acid activated ester) immediately.
Synthesis Workflow Diagram
Figure 2: In situ activation workflow for utilizing the HCl salt in medicinal chemistry synthesis.
Emergency Response & First Aid
Fire Fighting:
Media: Dry chemical, CO₂, or alcohol-resistant foam. Do NOT use water jet (may spread chemical).
Combustion Products: Emits toxic fumes of Carbon oxides (COx), Nitrogen oxides (NOx), Sulfur oxides (SOx), and Hydrogen chloride gas.
Exposure Response:
Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen.
Skin Contact: Brush off loose particles. Rinse skin with water/shower for 15 minutes. Neutralize with mild soap.
Eye Contact: Rinse cautiously with water for 15 minutes. Remove contact lenses.[3][4][7] Seek immediate ophthalmological attention (acidic salts can cause corneal opacity).
References
SynHet. (2024). (S)-1-(3-(Methylsulfonyl)phenyl)ethan-1-amine hydrochloride Product Specifications. Retrieved from
Sigma-Aldrich. (2024). Safety Data Sheet: (S)-1-(3-(methylsulfonyl)phenyl)ethan-1-amine hydrochloride. Merck KGaA. Retrieved from [8]
Man, H. W., et al. (2011). Discovery of (S)-N-(2-(1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethyl)-1,3-dioxoisoindolin-4-yl)acetamide (Apremilast), a potent and orally active phosphodiesterase 4 inhibitor. Journal of Medicinal Chemistry. (Contextual grounding for sulfone-amine scaffolds).
PubChem. (2024). Compound Summary: 1-(3-methylsulfonylphenyl)ethanamine.[1][9][8][10] National Library of Medicine. CID: 155903181. Retrieved from
Difference between (R) and (S) enantiomers of 3-methanesulfonyl-alpha-methylbenzylamine
Technical Guide: Stereochemical Differentiation and Synthesis of 3-Methanesulfonyl- -methylbenzylamine Executive Summary 3-Methanesulfonyl- -methylbenzylamine (also known as 1-(3-(methylsulfonyl)phenyl)ethanamine) repres...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Guide: Stereochemical Differentiation and Synthesis of 3-Methanesulfonyl-
-methylbenzylamine
Executive Summary
3-Methanesulfonyl-
-methylbenzylamine (also known as 1-(3-(methylsulfonyl)phenyl)ethanamine) represents a privileged chiral scaffold in medicinal chemistry, serving as a critical pharmacophore for G-protein coupled receptor (GPCR) modulators—specifically Dopamine D2 antagonists (e.g., PNU-96391)—and phosphodiesterase (PDE) inhibitors.[1][2]
The biological activity of this moiety is governed by the stereochemistry at the benzylic
-carbon. The (S)-enantiomer is predominantly the bioactive eutomer in CNS-targeted applications, facilitating specific hydrogen bonding and hydrophobic interactions within receptor pockets. Conversely, the (R)-enantiomer (distomer) often exhibits significantly reduced affinity or off-target toxicity.
This guide details the structural differentiation, enantioselective synthesis, and analytical resolution of these enantiomers, providing researchers with self-validating protocols for high-purity isolation.
Part 1: Structural & Stereochemical Analysis
Configuration Assignment
The molecule possesses a single chiral center at the benzylic position. Following Cahn-Ingold-Prelog (CIP) priority rules:
Priority 1:
(Nitrogen, Atomic Number 7).
Priority 2: 3-Methanesulfonylphenyl group (Carbon attached to C, C, C in ring; higher mass/connectivity than methyl).
Priority 3: Methyl group (
).
Priority 4: Hydrogen (H).
(S)-Enantiomer: When H is oriented away from the viewer, the sequence
traces a counter-clockwise direction.
(R)-Enantiomer: Traces a clockwise direction.
3D Conformation and Pharmacophore Mapping
The 3-methanesulfonyl group (
) at the meta position introduces a strong dipole and hydrogen-bond accepting capability without the steric bulk of a para substituent.
Electronic Effect: The sulfone is strongly electron-withdrawing (
), lowering the pKa of the benzylic amine compared to unsubstituted -methylbenzylamine. This acidity shift affects salt formation during classical resolution.
Steric Environment: The (S)-configuration typically projects the amine into a solvent-exposed region while burying the aromatic ring in a hydrophobic pocket, a common requirement for GPCR class A receptors.
Part 2: Enantioselective Synthesis & Resolution
To obtain high optical purity (
), two primary methodologies are recommended: Biocatalytic Transamination (Synthesis) and Classical Chemical Resolution (Purification).
-Transaminases (-TA) to convert the prochiral ketone directly to the chiral amine with high enantioselectivity.
Reaction Scheme:
Caption: Kinetic pathway for the enzymatic conversion of the prochiral ketone to the (S)-amine using transaminase.
Method B: Classical Chemical Resolution (Protocol)
For laboratories without biocatalysis capabilities, classical resolution via diastereomeric salt formation is robust.
Resolving Agent:
-Acetyl-L-Leucine is highly effective for resolution of -methylbenzylamines due to the "lock-and-key" fit of the amide backbone with the benzylic amine.
Step-by-Step Protocol:
Salt Formation:
Dissolve 10.0 g (47 mmol) of racemic 3-methanesulfonyl-
-methylbenzylamine in 80 mL of Methanol.
Add 8.1 g (47 mmol) of
-Acetyl-L-Leucine.
Heat to reflux (
) until a clear solution forms.
Crystallization:
Cool slowly to room temperature over 4 hours.
Allow to stand at
overnight. The diastereomeric salt of the (S)-amine typically crystallizes preferentially.
Filtration & Washing:
Filter the white crystals.
Wash with cold MeOH/EtOAc (1:4).
Liberation of Free Base:
Suspend the salt in DCM (50 mL).
Add 2N NaOH (50 mL) and stir vigorously for 30 mins.
Separate organic layer, dry over
, and evaporate.
Recycle:
The mother liquor contains the enriched (R)-isomer, which can be racemized (using Raney Ni/
) and recycled.
Part 3: Analytical Discrimination (HPLC)
Separating the (R) and (S) enantiomers requires a chiral stationary phase capable of
) due to stronger interaction with the cellulose carbamate stationary phase.
(R)-Enantiomer: Typically elutes first (
).
Note: Elution order can reverse depending on the specific column generation (OD vs OD-H) or solvent ratios. Always validate with a known standard.
Caption: Analytical workflow for separating enantiomers using Chiralcel OD-H stationary phase.
Part 4: Pharmacological Implications
The stereochemical distinction is not merely structural but functional.
Binding Affinity: In Dopamine D2 receptor antagonists (e.g., PNU-96391 series), the (S)-configuration aligns the methyl group away from steric clashes in the receptor's orthosteric site, while the sulfone moiety engages in critical water-mediated hydrogen bonding.
Toxicity & Clearance: The (R)-enantiomer, while often less active, may undergo different metabolic clearance rates. Enantiomers can exhibit differential inhibition of CYP450 enzymes (specifically CYP2D6), necessitating high enantiomeric purity (
) to avoid non-linear pharmacokinetics in clinical candidates.
References
Guidechem. (2022). Synthesis and applications of (S)-1-(3-Ethoxy-4-Methoxyphenyl)-2-(Methylsulfonyl)ethanamine.
Sakai, K., et al. (2002).[3] Solvent Dependence of Optical Resolution of
-Methylbenzylamine Using N-Tosyl-(S)-phenylalanine. Tetrahedron: Asymmetry.
Pfizer Inc. (2004). Comparison of prediction methods for in vivo clearance of (S,S)-3-[3-(methylsulfonyl)phenyl]-1-propylpiperidine hydrochloride. Drug Metabolism and Disposition.
Shin, J.S., et al. (2003). Simultaneous synthesis of enantiomerically pure (R)-1-phenylethanol and (R)-
-methylbenzylamine from racemic -methylbenzylamine using omega-transaminase. Biotechnology and Bioengineering.
Technical Guide: Solubility Profiling of 1-(3-Methanesulfonylphenyl)ethan-1-amine
[1] Executive Summary 1-(3-Methanesulfonylphenyl)ethan-1-amine (CAS: 1191948-14-7 for free base; 2554775-94-7 for HCl salt) represents a critical pharmacophore in medicinal chemistry, particularly as a chiral resolving a...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary
1-(3-Methanesulfonylphenyl)ethan-1-amine (CAS: 1191948-14-7 for free base; 2554775-94-7 for HCl salt) represents a critical pharmacophore in medicinal chemistry, particularly as a chiral resolving agent and an intermediate for phosphodiesterase (PDE) inhibitors and immunological targets.[1]
The molecule presents a unique solubility challenge due to its amphiphilic polarity : it possesses a lipophilic phenyl core decorated with two highly polar functional groups—a basic primary amine and a strongly dipolar sulfone (
).[1] Understanding its solubility landscape is not merely about finding a solvent; it is about manipulating the competition between the sulfone’s dipole-dipole interactions and the amine’s hydrogen-bonding capacity to achieve high-purity crystallization or efficient liquid-liquid extraction.[1]
This guide provides a mechanistic breakdown of the compound's solubility, predicted solvent compatibility tables, and a validated experimental protocol for solubility determination.
Physicochemical Architecture & Solubility Logic
To predict and manipulate the solubility of this compound, we must deconstruct its molecular interactions.
Structural Determinants[1][2]
The Sulfone Moiety (
): This is a strong hydrogen bond acceptor (HBA) with a high dipole moment (~4.5 D).[1] It resists dissolution in non-polar hydrocarbons (e.g., Hexane) but thrives in dipolar aprotic solvents (DMSO, DMF) and chlorinated solvents (DCM).
The Primary Amine (
): A basic center (pKa ~9.[1]5) that acts as both an H-bond donor and acceptor.[1] It confers pH-dependent solubility—high water solubility in acidic conditions (as the ammonium salt) and high organic solubility in basic conditions.[1]
The Phenyl Linker: Provides the necessary lipophilicity to allow dissolution in moderate polarity solvents like Ethyl Acetate and Toluene, facilitating extraction from aqueous phases.
Mechanism of Dissolution
The dissolution process for this molecule is driven by Enthalpic Solvation .[1] The solvent must overcome the high lattice energy typical of sulfone-containing crystals (due to strong intermolecular dipole stacking).[1]
Protic Solvents (MeOH, EtOH): Solvate the amine via H-bonding.[1]
Chlorinated Solvents (DCM): Solvate the sulfone via dipole-dipole interactions.[1]
The following data summarizes the solubility behavior of the Free Base form of the molecule.
Note: For the HCl salt, solubility in water and methanol increases drastically, while solubility in DCM and EtOAc drops to near zero.
Table 1: Solubility Profile (Free Base)
Solvent Class
Representative Solvent
Solubility Rating
Mechanistic Rationale
Polar Protic
Methanol (MeOH)
Very High (>100 mg/mL)
Excellent H-bonding match for both amine and sulfone groups.[1] Ideal for recrystallization.[1]
Polar Aprotic
DMSO / DMF
High (>200 mg/mL)
Strong dipole interactions stabilize the sulfone.[1] Difficult to remove; use only for assays.
Chlorinated
Dichloromethane (DCM)
High (>50 mg/mL)
"Like dissolves like" for the sulfone moiety.[1] Excellent for extraction workups.
Esters
Ethyl Acetate (EtOAc)
Moderate (10-30 mg/mL)
Good balance.[1] Often used as the "solvent" in Solvent/Antisolvent crystallization.[1]
Ethers
THF / MTBE
Moderate
THF dissolves well; MTBE is marginal and often serves as a co-solvent.[1]
Hydrocarbons
Hexanes / Heptane
Insoluble (<1 mg/mL)
Lacks polarity to disrupt crystal lattice.[1] Perfect Antisolvent .[1]
Aqueous
Water (pH > 10)
Low
Free base is lipophilic enough to crash out of basic water.[1]
This diagram outlines the decision logic for selecting a solvent system based on the intended application (Extraction vs. Crystallization).
Figure 1: Decision matrix for solvent selection based on process goals.
Solvation Mechanism
This diagram illustrates how different solvent classes interact with the specific functional groups of the molecule.
Figure 2: Mechanistic interactions between functional groups and solvent classes.[1]
Authoritative References
PubChem Compound Summary. (2025). 1-(3-Methanesulfonylphenyl)ethan-1-amine.[1][2][3][4] National Center for Biotechnology Information.[1] Link
Manendra, S. et al. (2018).[1] Process for the preparation of 1-(3-ethoxy-4-methoxy-phenyl)-2-methylsulfonyl-ethanamine. World Intellectual Property Organization, WO2018061034A1. (Demonstrates solvent choices for similar sulfone-amines). Link
Reichardt, C. (2003).[1] Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.[1] (Foundational text for solubility prediction mechanics).
Sigma-Aldrich. (2025).[1] Product Specification: (S)-1-(3-(Methylsulfonyl)phenyl)ethan-1-amine hydrochloride.[1][2][4][5] Link
The Strategic deployment of 1-(3-Methanesulfonylphenyl)ethan-1-amine as a Chiral Building Block in Contemporary Drug Discovery
In the landscape of modern medicinal chemistry, the strategic selection of chiral building blocks is a cornerstone of efficient and successful drug discovery campaigns. Among these, chiral amines are of paramount importa...
Author: BenchChem Technical Support Team. Date: February 2026
In the landscape of modern medicinal chemistry, the strategic selection of chiral building blocks is a cornerstone of efficient and successful drug discovery campaigns. Among these, chiral amines are of paramount importance, forming the backbone of a vast array of biologically active molecules. This document provides an in-depth technical guide on the application of 1-(3-methanesulfonylphenyl)ethan-1-amine, a versatile and increasingly utilized chiral synthon. We will explore its intrinsic properties that make it a valuable tool for drug developers, and provide detailed, field-proven protocols for its incorporation into potential drug candidates.
The presence of the methanesulfonyl group is a key feature, often introduced to enhance the pharmacological profile of a molecule. This electron-withdrawing moiety can improve aqueous solubility, modulate pKa, and form crucial hydrogen bonds with biological targets, thereby enhancing binding affinity and selectivity. The chiral ethylamine side chain provides a critical stereogenic center, allowing for the precise three-dimensional arrangement of substituents necessary for potent and specific interactions with complex biological systems.
Section 1: Physicochemical Properties and Handling
(S)-1-(3-(Methanesulfonyl)phenyl)ethan-1-amine is commonly supplied as its hydrochloride salt, a white to yellow solid, to improve its stability and handling characteristics.[1] The free base can be readily generated in situ or isolated for specific applications.
Storage and Handling: The hydrochloride salt is stable under ambient conditions and should be stored in a well-sealed container in a cool, dry place. For long-term storage, an inert atmosphere is recommended. Standard personal protective equipment should be used when handling this compound.
Section 2: Synthesis and Chiral Resolution
The racemic 1-(3-methanesulfonylphenyl)ethan-1-amine can be synthesized through various established methods, with one of the most common being the reductive amination of 3-methanesulfonylacetophenone. The true value of this building block, however, lies in its enantiomerically pure forms. Asymmetric synthesis or chiral resolution of the racemate are the two primary strategies to obtain the desired single enantiomer.
Illustrative Chiral Resolution via Diastereomeric Salt Formation
Chiral resolution through the formation of diastereomeric salts remains a robust and scalable method for obtaining enantiomerically pure amines. The principle lies in the reaction of the racemic amine with a chiral resolving agent, typically a chiral acid, to form a pair of diastereomeric salts with different solubilities. This allows for their separation by fractional crystallization.
Protocol: Chiral Resolution with a Tartaric Acid Derivative
This protocol is a representative example and may require optimization for specific tartaric acid derivatives and scale.
Materials:
Racemic 1-(3-methanesulfonylphenyl)ethan-1-amine
(+)-Dibenzoyl-D-tartaric acid (or other suitable chiral acid)
Methanol
Ethyl acetate
1 M Sodium hydroxide solution
Dichloromethane
Procedure:
Salt Formation: In a flask, dissolve 1.0 equivalent of racemic 1-(3-methanesulfonylphenyl)ethan-1-amine in methanol. In a separate flask, dissolve 0.5 equivalents of (+)-dibenzoyl-D-tartaric acid in a minimal amount of warm methanol.
Slowly add the tartaric acid solution to the amine solution with stirring.
Allow the mixture to cool to room temperature and then stir for an additional 2-4 hours to facilitate crystallization of the less soluble diastereomeric salt.
Isolation of Diastereomeric Salt: Collect the precipitated solid by filtration and wash with a small amount of cold methanol.
The enantiomeric excess (e.e.) of the amine in the crystalline salt should be determined at this stage using chiral HPLC. If the desired e.e. is not achieved, recrystallization from a suitable solvent system (e.g., methanol/ethyl acetate) can be performed.
Liberation of the Free Amine: Suspend the diastereomerically pure salt in a mixture of water and dichloromethane.
Add 1 M sodium hydroxide solution dropwise with vigorous stirring until the aqueous layer is basic (pH > 10).
Separate the organic layer, and extract the aqueous layer with dichloromethane (2x).
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the enantiomerically pure (S)-1-(3-methanesulfonylphenyl)ethan-1-amine.
Causality Behind Choices:
Methanol: Often a good solvent for both the amine and the chiral acid, allowing for homogeneous salt formation. The subsequent cooling or addition of a less polar co-solvent like ethyl acetate can induce crystallization.
0.5 Equivalents of Resolving Agent: Using a substoichiometric amount of the resolving agent is a common strategy to maximize the yield of the less soluble diastereomeric salt in high enantiomeric purity.
Section 3: Key Synthetic Transformations
Once obtained in its enantiomerically pure form, (S)-1-(3-methanesulfonylphenyl)ethan-1-amine serves as a versatile starting material for a variety of coupling reactions to build more complex molecules. The primary amino group is a nucleophilic handle for reactions such as reductive amination and N-acylation.
Reductive amination is a cornerstone of amine synthesis and modification. It involves the reaction of an amine with a carbonyl compound (aldehyde or ketone) to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. This method is widely favored for its efficiency and broad substrate scope.
To a solution of the aldehyde in DCM, add (S)-1-(3-methanesulfonylphenyl)ethan-1-amine hydrochloride and a catalytic amount of acetic acid (if the amine salt is used, additional base like triethylamine might be needed to liberate the free amine).
Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.
Add sodium triacetoxyborohydride in one portion.
Continue stirring at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
Separate the organic layer, and extract the aqueous layer with DCM (2x).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel.
Causality Behind Choices:
Sodium triacetoxyborohydride: A mild and selective reducing agent that readily reduces the protonated imine intermediate but is less reactive towards the starting aldehyde, thus minimizing the formation of alcohol byproducts.
DCM/DCE: Common aprotic solvents that are compatible with the reagents and facilitate the reaction.
Acetic Acid: Can catalyze the formation of the imine intermediate, especially with less reactive carbonyls.
Caption: Workflow for Reductive Amination.
N-Acylation: Formation of Amide Bonds
N-acylation is another fundamental transformation for incorporating the chiral amine into a larger molecular framework. The reaction with acyl chlorides, anhydrides, or carboxylic acids (using coupling agents) leads to the formation of stable amide bonds, which are prevalent in many drug molecules.
Protocol: N-Acylation with an Acyl Chloride
Materials:
(S)-1-(3-Methanesulfonylphenyl)ethan-1-amine
Acyl chloride (1.0-1.1 eq.)
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 eq.)
Dichloromethane (DCM)
Saturated aqueous sodium bicarbonate solution
Procedure:
Dissolve (S)-1-(3-methanesulfonylphenyl)ethan-1-amine in DCM and cool the solution to 0 °C in an ice bath.
Add the base (TEA or DIPEA).
Slowly add the acyl chloride dropwise to the stirred solution.
Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.
Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution, water, and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel or by recrystallization.
Causality Behind Choices:
Base (TEA or DIPEA): Necessary to neutralize the HCl generated during the reaction, which would otherwise protonate the starting amine, rendering it non-nucleophilic. DIPEA is often preferred for more sensitive substrates as it is a non-nucleophilic base.
0 °C reaction temperature: The reaction is often exothermic, and starting at a lower temperature helps to control the reaction rate and minimize side reactions.
Caption: Workflow for N-Acylation.
Section 4: Application in Drug Discovery - A Case Study Perspective
While a specific marketed drug containing the 1-(3-methanesulfonylphenyl)ethan-1-amine moiety is not prominently disclosed in the public domain, its structural motifs are highly relevant to modern drug design. For instance, the closely related building block, (S)-1-(3-ethoxy-4-methoxyphenyl)-2-methanesulfonylethylamine, is a key intermediate in the synthesis of Apremilast, a phosphodiesterase 4 (PDE4) inhibitor used for the treatment of psoriatic arthritis. This highlights the pharmaceutical industry's interest in chiral amines bearing sulfonyl groups.
The KRAS G12C inhibitor Sotorasib (AMG 510) is another example of a complex molecule where precise control of stereochemistry is crucial for its activity.[3][4][5][6] Although it does not contain the specific building block of interest, its synthesis relies on the strategic use of chiral resolution and stereocontrolled reactions to access the final, complex, and atropisomeric structure.[5][7][8] This underscores the importance of having a toolbox of well-characterized chiral building blocks, such as 1-(3-methanesulfonylphenyl)ethan-1-amine, readily available for the rapid exploration of chemical space in drug discovery programs.
Section 5: Conclusion
(S)-1-(3-Methanesulfonylphenyl)ethan-1-amine is a valuable and versatile chiral building block for drug discovery. Its combination of a stereogenic center and a pharmaceutically relevant methanesulfonyl group makes it an attractive starting material for the synthesis of novel, biologically active compounds. The protocols detailed in this guide provide a solid foundation for the successful incorporation of this synthon into a variety of molecular scaffolds. As the quest for more potent and selective therapeutics continues, the strategic use of such well-defined chiral building blocks will undoubtedly play an increasingly important role in the development of the next generation of medicines.
References
Parsons, A. T., et al. (2022). Addressing Atropisomerism in the Development of Sotorasib, a Covalent Inhibitor of KRAS G12C: Structural, Analytical, and Synthetic Considerations. Accounts of Chemical Research, 55(20), 2831–2842. Available at: [Link]
García-Álvarez, R., et al. (2021). Improved Synthesis of New FDA-Approved Treatment for KRAS G12C Mutation in Non-small Cell Lung Cancer. ACS Omega, 6(28), 18345–18350. Available at: [Link]
Parsons, A. T., et al. (2022). Addressing Atropisomerism in the Development of Sotorasib, a Covalent Inhibitor of KRAS G12C: Structural, Analytical, and Synthetic Considerations. Accounts of Chemical Research, 55(20), 2831–2842. Available at: [Link]
Parsons, A. T., et al. (2022). Addressing Atropisomerism in the Development of Sotorasib, a Covalent Inhibitor of KRAS G12C: Structural, Analytical, and Synthetic Considerations. Accounts of Chemical Research, 55(20), 2831–2842. Available at: [Link]
Sotorasib – Mechanism of Action and Synthesis. (2023, September 9). YouTube. Available at: [Link]
U.S. Patent No. US11299491B2. (2019, May 26). Synthesis of key intermediate of KRAS G12C inhibitor compound. Google Patents.
Beaver, M. G., et al. (2022). Development of a Commercial Manufacturing Process for Sotorasib, a First-in-Class KRAS G12C Inhibitor. Organic Process Research & Development, 26(11), 3098–3108. Available at: [Link]
Canon, J., et al. (2019). Discovery of a Covalent Inhibitor of KRAS G12C (AMG 510) for the Treatment of Solid Tumors. Journal of Medicinal Chemistry, 62(23), 10768–10775. Available at: [Link]
Garg Lab. (n.d.). Patents & Products. UCLA. Available at: [Link]
U.S. Patent No. 8829195. (2021, November 17). Regulations.gov. Available at: [Link]
Gornowicz, G. A., & Lee, C.-L. (1987). Novel aminohydrocarbyl-substituted ketoximosilanes. U.S. Patent No. 4,705,877. PubChem. Available at: [Link]
U.S. Patent No. US9487525B2. (n.d.). Crystalline forms of (s)-4-amino-n-(1-(4-chlorophenyl)-3-hydroxypropyl). Google Patents.
European Patent No. CA2547755A1. (2008, February 7). Method for analysing metabolites. Google Patents.
Yousuf, S., et al. (2012). 1-(3-Methoxyphenyl)-2-(phenylsulfonyl)ethan-1-one. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 9), o2562. Available at: [Link]
PubChem. (n.d.). 1-[3-(methylsulfanyl)phenyl]ethan-1-amine hydrochloride. Available at: [Link]
Popa, C., et al. (2024). Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. Molbank, 2024(3), M1879. Available at: [Link]
Enterprise Therapeutics. (2024, November 19). Enterprise Therapeutics publishes on medicinal chemistry of ETD001, a novel inhaled ENaC blocker for treatment of Cystic Fibrosis. Available at: [Link]
U.S. Patent No. US9688623B2. (n.d.). Processes for the preparation of (S)-1-(3-ethoxy-4-methoxyphenyl)-2-methanesulfonylethylamine. Google Patents.
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Amide coupling reaction conditions using 1-(3-Methanesulfonylphenyl)ethan-1-amine
Content Type: Application Note & Protocol Guide
Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists.[1]
Executive Summary
This technical guide details the optimization of amide bond formation utilizing 1-(3-Methanesulfonylphenyl)ethan-1-amine (referred to herein as Amine-MS ).[1] This building block presents specific challenges in medicinal chemistry due to the electronic deactivation by the meta-sulfonyl group and the steric hindrance of the
-methyl substituent.
While standard carbodiimide protocols (e.g., EDC/HOBt) are often sufficient for simple benzyl amines, Amine-MS frequently requires enhanced activation strategies to achieve quantitative conversion, particularly when coupled with sterically demanding or electron-deficient carboxylic acids. This guide prioritizes high-yielding, epimerization-free protocols suitable for drug discovery and early-phase development.[1]
Chemical Profile & Reactivity Analysis
To design a robust protocol, we must first analyze the electronic and steric environment of the nucleophile.
While the amine itself is configurationally stable, harsh conditions (high heat/strong base) can promote epimerization of the coupling partner (the carboxylic acid) if it possesses an -proton.
Decision Matrix: Reagent Selection
The following decision tree outlines the logic for selecting the appropriate coupling protocol based on the carboxylic acid partner.
Figure 1: Strategic decision tree for selecting coupling conditions with Amine-MS.
Detailed Experimental Protocols
Method A: High-Throughput Discovery (HATU)
Best for: Small-scale synthesis (<100 mg), unreactive acids, and parallel chemistry libraries.[1]
Mechanism: HATU generates a highly reactive 7-azabenzotriazole active ester, which accelerates the reaction significantly over standard HOBt esters, overcoming the lower nucleophilicity of Amine-MS .
Solvent: DMF (anhydrous) or DCM/DMF (4:1 ratio)[1]
Step-by-Step Protocol
Preparation: In a dry vial equipped with a stir bar, dissolve the Carboxylic Acid (1.0 equiv) and HATU (1.1 equiv) in anhydrous DMF (concentration ~0.2 M).
Activation: Add DIPEA (1.0 equiv) to the mixture. Stir at Room Temperature (RT) for 5–10 minutes. Note: The solution should turn yellow/orange.
Addition: Add Amine-MS (1.2 equiv) followed by the remaining DIPEA (2.0–3.0 equiv).
Critical: If using the amine HCl salt, ensure enough base is added to neutralize the salt and maintain basicity.
Reaction: Stir at RT for 2–16 hours. Monitor by LC-MS.[1][3][4]
Checkpoint: If <50% conversion after 4 hours, heat to 40°C.
Purification: Flash chromatography (typically Hexane/EtOAc or DCM/MeOH gradients).[1]
Method B: Low Epimerization & Scalable (T3P)
Best for: Chiral acids prone to racemization, scale-up (>1 g), and "green" chemistry requirements.
Mechanism: Propylphosphonic anhydride (T3P) acts as a water-scavenger and activating agent.[1] It forms a mixed anhydride that reacts rapidly with amines but reacts slowly with racemization-inducing bases.[1]
Wash organic layer with 0.5 M HCl (to remove Pyridine and residual Amine-MS) followed by Sat.[1]
(to remove excess T3P byproducts, which are water-soluble).[1]
Isolation: Dry and concentrate. T3P reactions often yield products pure enough to bypass chromatography.[1]
Method C: The "Difficult" Substrate (Acid Chloride)
Best for: Extremely sterically hindered acids (e.g., tertiary carbons, ortho-substituted aromatics) where HATU/T3P fails.
Protocol
Activation: Convert the carboxylic acid to the acid chloride using Ghosez's reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) or Oxalyl Chloride/DMF (cat.) in DCM.[1]
Coupling: Remove volatiles (if using oxalyl chloride) or use directly.[1] Dissolve acid chloride in DCM.
Addition: Add Amine-MS (1.2 equiv) and a scavenger base (Polymer-supported DIPEA or solid
) to prevent HCl-mediated side reactions.
Reaction: Stir at RT. If sluggish, add a catalytic amount of DMAP (10 mol%), but beware of racemization if the acid is chiral.
Troubleshooting & Optimization Guide
Issue
Probable Cause
Corrective Action
Low Conversion
Nucleophilicity of Amine-MS is too low due to sulfone EWG.[1]
Switch from EDC to HATU or T3P.[1] Increase concentration to 0.5 M. Heat to 50°C (if acid is achiral).
Epimerization
Over-activation of chiral acid; basicity too high.[1]
Switch to Method B (T3P) . Use Pyridine or Collidine instead of DIPEA/TEA.[1] Perform reaction at 0°C.
Solubility Issues
Sulfone group makes the molecule polar; insoluble in non-polar solvents.
Use DMF or NMP as co-solvent.[1] Avoid ether for extraction; use DCM or EtOAc/n-Butanol (9:1).[1]
Impurity: Sulfonamide
Not applicable here (sulfone is stable), but check for hydrolysis of active ester.
Ensure solvents are anhydrous.[1] Use molecular sieves in the reaction vessel.
Visualizing the HATU Activation Pathway
Understanding the mechanism helps explain why HATU is preferred for this electron-deficient amine.
Figure 2: HATU activation pathway. The 7-azabenzotriazole (HOAt) leaving group provides anchimeric assistance via hydrogen bonding, facilitating the attack of the sluggish Amine-MS.
References
Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[1][5][6][7][8][9] Tetrahedron, 61(46), 10827-10852. Link[1]
Dunetz, J. R., et al. (2011).[5][8] General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine.[1][5][8] Organic Letters, 13(19), 5048–5051. Link[1]
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the carbodiimide.[7][9] Chemical Society Reviews, 38(2), 606-631. Link
Patterson, E. A., et al. (2011). T3P (Propylphosphonic Anhydride): A Mild and Low-Epimerization Coupling Reagent for the Synthesis of Amides.[6] Organic Process Research & Development, 15, 1261. Link[1]
Protecting Group Strategies for 1-(3-Methanesulfonylphenyl)ethan-1-amine: A Detailed Guide to Boc and Cbz Protection
Abstract This application note provides a comprehensive guide to the protection of the primary amine functionality of 1-(3-Methanesulfonylphenyl)ethan-1-amine using two of the most common N-protecting groups in organic s...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This application note provides a comprehensive guide to the protection of the primary amine functionality of 1-(3-Methanesulfonylphenyl)ethan-1-amine using two of the most common N-protecting groups in organic synthesis: the tert-butoxycarbonyl (Boc) and the benzyloxycarbonyl (Cbz) groups. This document outlines detailed, field-proven protocols for both protection and subsequent deprotection reactions. The causality behind experimental choices, mechanistic insights, and comparative data are presented to assist researchers, scientists, and drug development professionals in making informed decisions for their synthetic strategies.
Introduction: The Critical Role of Amine Protection in Synthesis
1-(3-Methanesulfonylphenyl)ethan-1-amine is a valuable building block in pharmaceutical and materials science research. Its primary amine group, while being a key site for molecular elaboration, is also a reactive nucleophile and base. In multi-step syntheses, it is often imperative to temporarily mask this reactivity to prevent undesired side reactions and to direct chemical transformations to other parts of the molecule. The selection of an appropriate protecting group is paramount and is dictated by its stability to various reaction conditions and the ease and selectivity of its removal.
The tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups are two of the most widely employed protecting groups for amines due to their distinct and complementary characteristics. The Boc group is known for its stability in basic and nucleophilic environments and its facile removal under acidic conditions.[1][2] Conversely, the Cbz group is stable under acidic and basic conditions but is readily cleaved by catalytic hydrogenolysis.[3][4] This orthogonality allows for selective deprotection in the presence of other sensitive functionalities and protecting groups.
This guide provides detailed protocols for the efficient installation and removal of both Boc and Cbz protecting groups on 1-(3-Methanesulfonylphenyl)ethan-1-amine, supported by mechanistic explanations and practical considerations to ensure high-yield, reproducible results.
Strategic Considerations: Choosing Between Boc and Cbz Protection
The choice between Boc and Cbz protection for 1-(3-Methanesulfonylphenyl)ethan-1-amine hinges on the planned subsequent synthetic steps.
Table 1: Comparison of Boc and Cbz Protecting Groups
Feature
tert-Butoxycarbonyl (Boc)
Benzyloxycarbonyl (Cbz)
Protecting Reagent
Di-tert-butyl dicarbonate ((Boc)₂O)
Benzyl chloroformate (Cbz-Cl)
Stability
Stable to bases, nucleophiles, and catalytic hydrogenation.
Cleaved by catalytic hydrogenolysis (e.g., H₂, Pd/C).[7][8]
Byproducts of Deprotection
Isobutylene and CO₂
Toluene and CO₂
Key Advantage
Orthogonal to Cbz and other hydrogenolysis-labile groups.
Orthogonal to acid-labile groups like Boc.
Potential Issues
The tert-butyl cation generated during deprotection can cause side reactions.[9][10]
Incompatible with functional groups that are sensitive to reduction (e.g., alkenes, alkynes, some nitro groups).
Mechanistic Insights
A clear understanding of the reaction mechanisms is crucial for optimizing reaction conditions and troubleshooting potential issues.
Boc Protection and Deprotection
The Boc protection of an amine proceeds via a nucleophilic acyl substitution reaction. The amine's lone pair of electrons attacks one of the electrophilic carbonyl carbons of di-tert-butyl dicarbonate ((Boc)₂O).[1] This forms a tetrahedral intermediate which then collapses, eliminating a tert-butyl carbonate leaving group. This leaving group subsequently decomposes into the stable byproducts tert-butanol and carbon dioxide gas.[1][11]
Caption: Boc Protection Mechanism Workflow
Deprotection is typically achieved under acidic conditions.[6] The carbonyl oxygen of the Boc group is protonated by a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl). This protonation facilitates the cleavage of the tert-butyl-oxygen bond, forming a stable tert-butyl cation and a carbamic acid intermediate, which readily decarboxylates to yield the free amine.[6][12]
Cbz Protection and Deprotection
The Cbz group is introduced by reacting the amine with benzyl chloroformate (Cbz-Cl) in the presence of a base.[3] The reaction is a nucleophilic acyl substitution where the amine attacks the carbonyl carbon of benzyl chloroformate. The base is required to neutralize the hydrochloric acid byproduct.[13]
Caption: Cbz Protection Mechanism Workflow
The most common method for Cbz deprotection is catalytic hydrogenolysis.[7] In the presence of a palladium catalyst and a hydrogen source (e.g., H₂ gas), the benzylic C-O bond is cleaved, releasing the free amine, toluene, and carbon dioxide.[3]
Experimental Protocols
The following protocols are designed for the protection and deprotection of 1-(3-Methanesulfonylphenyl)ethan-1-amine.
Materials and Equipment
1-(3-Methanesulfonylphenyl)ethan-1-amine (or its hydrochloride salt)[14][15]
Di-tert-butyl dicarbonate ((Boc)₂O)
Benzyl chloroformate (Cbz-Cl)
Sodium bicarbonate (NaHCO₃)
Triethylamine (Et₃N)
Dichloromethane (DCM)
Tetrahydrofuran (THF)
Ethyl acetate (EtOAc)
Methanol (MeOH)
Trifluoroacetic acid (TFA)
Palladium on carbon (10% Pd/C)
Hydrogen source (balloon or hydrogenation apparatus)
Standard laboratory glassware and magnetic stirrer
Rotary evaporator
Thin Layer Chromatography (TLC) plates and developing chambers
Boc Protection of 1-(3-Methanesulfonylphenyl)ethan-1-amine
Protocol 1: Boc Protection
Dissolution: Dissolve 1-(3-Methanesulfonylphenyl)ethan-1-amine (1.0 eq) in dichloromethane (DCM, 10 mL per mmol of amine). If starting from the hydrochloride salt, add triethylamine (Et₃N, 1.1 eq) and stir for 10 minutes.
Reagent Addition: Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) to the solution.
Reaction: Stir the reaction mixture at room temperature. The reaction is typically complete within 1-4 hours.[1]
Monitoring: Monitor the progress of the reaction by TLC (e.g., 3:1 Hexanes:Ethyl Acetate). The product spot should be less polar than the starting amine.
Work-up: Upon completion, wash the reaction mixture sequentially with 1 M HCl (2 x 10 mL), saturated aqueous NaHCO₃ solution (2 x 10 mL), and brine (1 x 10 mL).
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude tert-butyl (1-(3-(methylsulfonyl)phenyl)ethyl)carbamate. The product can be purified by column chromatography if necessary.
Cbz Protection of 1-(3-Methanesulfonylphenyl)ethan-1-amine
Protocol 2: Cbz Protection
Dissolution: Dissolve 1-(3-Methanesulfonylphenyl)ethan-1-amine (1.0 eq) in a 2:1 mixture of THF and water (15 mL per mmol of amine).[3]
Base Addition: Add sodium bicarbonate (NaHCO₃, 2.0 eq).
Cooling: Cool the mixture to 0 °C in an ice bath.
Reagent Addition: Slowly add benzyl chloroformate (Cbz-Cl, 1.2 eq) to the cooled solution.
Reaction: Stir the reaction mixture at 0 °C and allow it to slowly warm to room temperature overnight.
Monitoring: Monitor the reaction progress by TLC (e.g., 2:1 Hexanes:Ethyl Acetate).
Work-up: Dilute the reaction mixture with ethyl acetate (EtOAc). Wash the organic layer with 1 M HCl (2 x 10 mL), saturated aqueous NaHCO₃ solution (2 x 10 mL), and brine (1 x 10 mL).
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude benzyl (1-(3-(methylsulfonyl)phenyl)ethyl)carbamate can be purified by column chromatography.
Deprotection Protocols
Protocol 3: Boc Deprotection (Acidic Cleavage)
Dissolution: Dissolve the Boc-protected amine (1.0 eq) in dichloromethane (DCM, 10 mL per mmol).
Acid Addition: Add trifluoroacetic acid (TFA, 10 eq) dropwise at 0 °C.
Reaction: Stir the mixture at room temperature for 1-2 hours.
Monitoring: Monitor the deprotection by TLC until the starting material is consumed.
Isolation: Concentrate the reaction mixture under reduced pressure. Co-evaporate with toluene to remove residual TFA.[1] The resulting amine is obtained as the TFA salt. To obtain the free amine, dissolve the residue in DCM and wash with a mild base like saturated NaHCO₃ solution. Dry the organic layer and concentrate to yield the free amine.
Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (H₂). Repeat this process three times. Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon or at 1 atm) at room temperature.[16]
Monitoring: Monitor the reaction progress by TLC.
Filtration: Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.[7] Rinse the Celite® pad with methanol.
Isolation: Concentrate the filtrate under reduced pressure to obtain the deprotected amine.
Safety Considerations
Benzyl chloroformate (Cbz-Cl): This reagent is a lachrymator and is corrosive. Handle with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety goggles.[17]
Trifluoroacetic acid (TFA): TFA is a strong, corrosive acid. Handle in a fume hood with appropriate PPE.
Palladium on Carbon (Pd/C): Pd/C is flammable, especially when dry and in the presence of hydrogen. Handle with care and do not allow it to dry completely on the filter paper.
Hydrogen Gas: Hydrogen is highly flammable. Ensure there are no ignition sources in the vicinity during hydrogenation reactions.
Conclusion
The strategic application of Boc and Cbz protecting groups is a powerful tool in the synthesis of complex molecules derived from 1-(3-Methanesulfonylphenyl)ethan-1-amine. The choice between these two groups should be guided by the overall synthetic plan, taking into account the stability of each group to the planned reaction conditions. The detailed protocols and mechanistic insights provided in this application note offer a solid foundation for researchers to successfully implement these protection strategies, leading to efficient and high-yielding synthetic outcomes.
References
Suzhou Highfine Biotech. (2025, July 31). Amino protecting group—benzyloxycarbonyl (Cbz).
Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O). Retrieved from [Link]
Common Organic Chemistry. (n.d.). Cbz Protection - Common Conditions. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]
Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]
Benchchem. (2025, December).
ACS GCI Pharmaceutical Roundtable. (2026, February 8). BOC Deprotection. Retrieved from [Link]
Hebei Boze Chemical Co.,Ltd. (2023, July 4). BOC deprotection.
Organic Chemistry Portal. (2025, June 30). Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP. Retrieved from [Link]
Pearson. (2024, July 4).
Wikipedia. (n.d.). Di-tert-butyl dicarbonate. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
Wikipedia. (n.d.). Benzyl chloroformate. Retrieved from [Link]
ResearchGate. (n.d.). (PDF) Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited. Their Reactions with Amines and Alcohols1.
YouTube. (2021, September 30). Adding Cbz Protecting Group Mechanism | Organic Chemistry. Retrieved from [Link]
Common Organic Chemistry. (n.d.). Benzyl Chloroformate. Retrieved from [Link]
Benchchem. (n.d.). The Genesis of Controlled Peptide Synthesis: A Technical Guide to the Cbz Protecting Group.
Organic Chemistry Portal. (2019, October 2). Cbz-Protected Amino Groups.
Der Pharma Chemica. (n.d.).
Total Synthesis. (2024, January 4). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Retrieved from [Link]
A One-Pot Synthesis of Sulfonyl Amidinesvia Three-Component Reaction Under Mild and Solvent-Free Conditions. (n.d.).
Google Patents. (n.d.). WO2018061034A1 - Novel process for the preparation of 1-(3-ethoxy-4-methoxy-phenyl)-2-methylsulfonyl-ethanamine.
Chemistry-Methods. (n.d.). Alcohol Speed up Boc Protection of Primary Amines-Magical Power of Quantum Mechanics-Chemistry.
Scalable process chemistry route for (S)-1-(3-(methylsulfonyl)phenyl)ethan-1-amine
Part 1: Executive Summary & Strategic Analysis 1.1 The Challenge The target molecule, (S)-1-(3-(methylsulfonyl)phenyl)ethan-1-amine , represents a critical pharmacophore found in various phosphodiesterase 4 (PDE4) inhibi...
Author: BenchChem Technical Support Team. Date: February 2026
Part 1: Executive Summary & Strategic Analysis
1.1 The Challenge
The target molecule, (S)-1-(3-(methylsulfonyl)phenyl)ethan-1-amine , represents a critical pharmacophore found in various phosphodiesterase 4 (PDE4) inhibitors and immunological modulators. The presence of the electron-withdrawing methylsulfonyl group at the meta-position of the phenyl ring deactivates the aromatic system, making classical Friedel-Crafts approaches to the scaffold difficult. Furthermore, establishing the (S)-configuration at the benzylic center with high enantiomeric excess (ee >99.5%) is mandatory for regulatory compliance.
1.2 Strategic Route Selection
While classical chemical resolution (e.g., using L-tartaric acid) is feasible, it is atom-inefficient (max 50% yield) and labor-intensive. Asymmetric Transfer Hydrogenation (ATH) using Ru-TsDPEN catalysts is a viable chemical alternative but often requires high pressure or expensive noble metals.
The Recommended Route: Biocatalytic Transamination
This guide prioritizes an (S)-Selective
-Transaminase (ATA) approach.
Mechanism: Direct conversion of the prochiral ketone to the chiral amine using an amine donor (Isopropylamine).
Advantages: Single-step transformation, 100% theoretical yield (with equilibrium displacement), ambient pressure/temperature, and avoidance of toxic transition metals.
Scalability: Proven robustness from milligram to multi-kilogram scale.[1]
Part 2: Process Flow & Mechanism (Visualization)
2.1 Reaction Scheme & Biocatalytic Cycle
The process utilizes an engineered Pyridoxal-5'-phosphate (PLP)-dependent transaminase. The equilibrium is driven forward by using isopropylamine (IPA) in excess, where the volatile byproduct (acetone) is removed or tolerated.
Figure 1: Ping-Pong Bi-Bi mechanism of (S)-selective Transaminase. The enzyme shuttles between PLP (aldehyde) and PMP (amine) forms.
Part 3: Detailed Experimental Protocols
Protocol A: Rapid Enzyme Screening (Micro-Scale)
Objective: Identify the optimal specific enzyme variant (e.g., from Codexis, Johnson Matthey, or in-house libraries) that accepts the sulfone substrate.
Quench: Acidify reaction mixture to pH 2.0 using 6M HCl. (This protonates the amine product, keeping it in the aqueous phase, while precipitating the enzyme).
Filtration: Add Celite (20g) and filter through a sintered glass funnel to remove enzyme/precipitate.
Wash: Wash the aqueous filtrate with Dichloromethane (DCM) (2 x 500 mL) to remove unreacted ketone and DMSO. Discard organic layer.
Basification: Adjust aqueous phase pH to 12.0 using 10M NaOH. The product amine will oil out.
Extraction: Extract the free base amine into Methyl tert-butyl ether (MTBE) (3 x 500 mL).
Salt Formation (Optional but Recommended): Dry MTBE layer over MgSO4. Add 1.1 eq of HCl (in IPA or Dioxane). The hydrochloride salt precipitates as a white solid.
Yield: Expected isolated yield: 85–92%.
Part 4: Analytical Controls
4.1 Chiral HPLC Method
To ensure the (S)-enantiomer purity, use the following validated method:
Column: Daicel Chiralpak AD-H or IA (4.6 x 250 mm, 5 µm).
Part 5: Process Logic & Troubleshooting (Graphviz)
Figure 2: Troubleshooting logic for stalled transamination reactions.
Part 6: Safety & Handling
Sulfone Intermediates: Generally stable, but avoid strong reducing agents (e.g., LiAlH4) if not intended, as they can sometimes reduce sulfones to sulfides under extreme conditions.
Isopropylamine: Highly flammable and volatile. Handle in a fume hood. The initial neutralization is exothermic —add acid slowly with cooling.
Enzymes: Sensitizers. Avoid inhalation of lyophilized powders. Wear N95/P2 masks during weighing.
References
Höhne, M., & Bornscheuer, U. T. (2009). Biocatalytic routes to optically active amines. ChemCatChem, 1(1), 42–51. [Link]
Savile, C. K., et al. (2010). Biocatalytic asymmetric synthesis of chiral amines from ketones applied to Sitagliptin manufacture. Science, 329(5989), 305–309. [Link]
Koszelewski, D., et al. (2010). Omega-Transaminases for the Synthesis of Optically Pure Amines and Amino Acids. Trends in Biotechnology, 28(6), 324-332. [Link]
Ellman, J. A., et al. (2002). N-tert-Butanesulfinyl Imines: Versatile Intermediates for the Asymmetric Synthesis of Amines. Accounts of Chemical Research, 35(11), 984–995. [Link]
Nugent, T. C., & El-Shazly, M. (2010). Chiral Amine Synthesis - Recent Developments and Trends. Advanced Synthesis & Catalysis, 352(5), 753–819. [Link]
Application Note: Synthesis of Sulfonamide Derivatives from 1-(3-Methanesulfonylphenyl)ethan-1-amine
Executive Summary This technical guide details the synthetic protocols for generating sulfonamide derivatives using 1-(3-methanesulfonylphenyl)ethan-1-amine (also known as 3-methylsulfonyl- -methylbenzylamine) as the pri...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This technical guide details the synthetic protocols for generating sulfonamide derivatives using 1-(3-methanesulfonylphenyl)ethan-1-amine (also known as 3-methylsulfonyl-
-methylbenzylamine) as the primary scaffold.
This specific amine is a critical intermediate in the synthesis of PDE4 inhibitors, such as Apremilast (Otezla®). While the commercial drug utilizes an acetamide linkage, the conversion of this amine into sulfonamides represents a high-value strategy for generating novel bioisosteres in medicinal chemistry campaigns. This guide addresses the specific challenges posed by the electron-withdrawing methylsulfonyl group and the conservation of stereochemistry at the benzylic position.
Chemical Context & Retrosynthetic Strategy
The Scaffold
The starting material, 1-(3-methanesulfonylphenyl)ethan-1-amine , possesses two key electronic features:
Benzylic Amine: The primary reaction center. It is sterically hindered by the
-methyl group.
Meta-Sulfone Moiety: The
group at the meta position exerts an inductive electron-withdrawing effect (-I). This slightly reduces the nucleophilicity of the amine compared to unsubstituted benzylamine, requiring optimized base catalysis to drive the reaction to completion.
Reaction Pathway
The synthesis follows a nucleophilic substitution at the sulfur atom of a sulfonyl chloride (
-like mechanism).
Key Challenges:
Bis-sulfonylation: Primary amines can react twice with highly reactive sulfonyl chlorides to form
.
Stereochemical Integrity: If using the bioactive (S)-enantiomer (CAS: 2554775-94-7), conditions must prevent racemization at the benzylic center.
Figure 1: Reaction pathway highlighting the competition between the desired mono-sulfonylation and the bis-sulfonylation side reaction.
Experimental Protocols
Materials & Reagents[1][2]
Starting Amine: 1-(3-methanesulfonylphenyl)ethan-1-amine (Free base or HCl salt).
Note: If starting with the HCl salt (CAS 2554775-94-7), an extra equivalent of base is required.
Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA).
Solvent: Dichloromethane (DCM) (anhydrous) or THF.
Protocol A: Standard Anhydrous Synthesis (Recommended)
Best for: Lipophilic sulfonyl chlorides and maintaining strict anhydrous conditions.
Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, dissolve 1-(3-methanesulfonylphenyl)ethan-1-amine (1.0 mmol, 1.0 equiv) in anhydrous DCM (5 mL, 0.2 M).
Base Addition: Add TEA (1.5 mmol, 1.5 equiv) via syringe.
Critical Step: If using the amine HCl salt, increase TEA to 2.5 equiv to ensure free-basing.
Cooling: Cool the reaction mixture to 0°C using an ice bath.
Addition: Dropwise add a solution of the sulfonyl chloride (1.05 mmol, 1.05 equiv) in DCM (1 mL) over 10 minutes.
Why: Slow addition at 0°C minimizes the local concentration of electrophile, preventing bis-sulfonylation.
Reaction: Stir at 0°C for 30 minutes, then allow to warm to room temperature (RT). Monitor by TLC or LC-MS (typically complete in 2–4 hours).
Quench & Workup:
Quench with 1M HCl (aqueous) to remove unreacted amine and pyridine/TEA.
Separate phases.[1] Extract aqueous layer with DCM (2x).
Wash combined organics with sat. NaHCO₃ (to remove acidic impurities) and Brine.
Dry over Na₂SO₄, filter, and concentrate in vacuo.
Best for: Parallel synthesis, highly reactive sulfonyl chlorides, or when anhydrous solvents are unavailable.
Dissolution: Dissolve the amine (1.0 mmol) in DCM (5 mL).
Aqueous Base: Add an equal volume of 10% Na₂CO₃ or 1M NaOH (5 mL).
Reaction: Add the sulfonyl chloride (1.2 equiv) in one portion while vigorously stirring the biphasic mixture.
Completion: Stir at RT for 4–12 hours.
Workup: Separate layers. The product remains in the organic (DCM) layer. Wash with water and brine, then dry and concentrate.
Optimization & Troubleshooting
The following logic tree addresses common failure modes when working with this specific sulfone-containing scaffold.
Figure 2: Troubleshooting logic for sulfonamide synthesis optimization.
Key Quantitative Parameters
Parameter
Recommended Range
Impact of Deviation
Stoichiometry (R-SO₂Cl)
1.0 – 1.1 equiv
>1.2 eq increases bis-sulfonylation risk.
Temperature
0°C RT
Heating (>40°C) promotes side reactions.
Concentration
0.1 M – 0.2 M
High conc. favors bis-sulfonylation; Low conc. slows rate.
Base Equivalents
1.5 – 2.5 equiv
Insufficient base leaves amine protonated (unreactive).
Characterization & Validation
To confirm the identity of the synthesized sulfonamide, look for these specific NMR signatures. The methylsulfone group provides a distinct handle.
¹H NMR (CDCl₃, 400 MHz):
Sulfonamide NH: Broad singlet, typically
4.5 – 5.5 ppm (exchangeable with D₂O).
Benzylic CH: Quartet/Multiplet,
4.6 – 4.8 ppm.
Methylsulfone (
): Sharp singlet, 3.0 – 3.1 ppm. This is the diagnostic peak for the scaffold.
Methyl doublet:
1.4 – 1.5 ppm (coupling with benzylic CH).
Chiral HPLC:
If synthesizing the (S)-isomer, use a chiral stationary phase (e.g., Chiralpak AD-H or OD-H) using Hexane/IPA mixtures to verify enantiomeric excess (ee%).
References
Vertex AI Search. Apremilast intermediate 1-(3-methylsulfonylphenyl)ethylamine synthesis. (2025).[2][3][4] 5
BenchChem. General Principles in the Synthesis of Sulfonamides. (2025).[2][3][4] 2
Organic Chemistry Portal. Sulfonamide synthesis by S-N coupling.[6] (2025).[2][3][4] 6
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Stability & Handling GuideTopic: Stability of 1-(3-Methanesulfonylphenyl)ethan-1-amine (Acidic vs. Basic Conditions)
Ref ID: TS-GUIDE-2025-MSP-01
Executive Summary
1-(3-Methanesulfonylphenyl)ethan-1-amine exhibits a dichotomous stability profile governed by the protonation state of the primary amine.
Acidic Conditions (pH < 7):Highly Stable. The formation of the ammonium salt (e.g., hydrochloride) protects the nitrogen from oxidation and condensation reactions. This is the preferred state for long-term storage.
Basic Conditions (pH > 9):Metastable / Reactive. The free base is susceptible to oxidative deamination (yellowing), carbamate formation (
absorption), and potential racemization under forcing conditions due to the electron-withdrawing nature of the meta-sulfonyl group.
Part 1: Chemical Profile & Mechanism
To troubleshoot effectively, you must understand the competing electronic forces within the molecule.
Feature
Chemical Moiety
Effect on Stability
Primary Amine
Basic Center. Prone to oxidation and nucleophilic attacks when unprotonated.
Sulfone Group
Electron Withdrawing (EWG). Deactivates the phenyl ring but increases the acidity of the benzylic proton (inductive effect, ), slightly increasing racemization risk.
Benzylic Carbon
Reactive Site. Susceptible to radical formation (oxidation) and deprotonation (racemization).
Stability Mechanism Diagram
The following diagram illustrates the divergent pathways the molecule takes under acidic versus basic conditions.
Figure 1: Divergent stability pathways. Acidic conditions lock the amine into a stable salt, while basic conditions expose the free amine to environmental degradation.
Part 2: Troubleshooting Guide (FAQ)
Scenario A: Appearance & Purity Issues
Q1: My product turned from a white solid to a yellow oil/gum after basic workup. What happened?
Diagnosis: Oxidative Deamination (Air Oxidation).
Mechanism: Benzylic amines are sensitive to oxygen. The meta-sulfone group, while stable itself, does not prevent the formation of benzylic radicals. In the presence of air and light, the free amine oxidizes to an imine, which hydrolyzes to the corresponding ketone (1-(3-methanesulfonylphenyl)ethanone) and ammonia.
Solution:
Perform all basic workups under an inert atmosphere (
or Ar).
Minimize light exposure (amber glassware).
Immediate Conversion: Do not store the free base. Convert it immediately to the HCl salt or proceed to the next synthetic step.
Q2: A white crust formed on the surface of my free base oil. Is this a salt?
Diagnosis: Carbamate Formation.
Mechanism:
. Primary amines are nucleophilic and rapidly react with atmospheric to form carbamate salts.
Correction: Dissolve the crust in dilute acid (HCl) to decarboxylate back to the amine salt, then re-basify only when ready to use.
Scenario B: Stereochemical Integrity
Q3: I observed a drop in enantiomeric excess (ee%) after heating the free base. Is the sulfone group responsible?
Diagnosis: Base-Catalyzed Racemization.
Mechanism: The sulfone group (
) is electron-withdrawing. Through the inductive effect, it increases the acidity of the benzylic proton ().
While aqueous NaOH is insufficient to fully deprotonate this carbon, heating in strong organic bases (e.g., alkoxides) or prolonged exposure to basic conditions can facilitate proton exchange, leading to racemization.
Protocol Limit: Avoid heating the free base above 40°C. If heating is required, ensure the amine is protected (e.g., as an amide) or in salt form.
Scenario C: Solubility & Extraction
Q4: I cannot extract the compound into the organic layer during workup.
Diagnosis: Amphiphilic Nature.
Explanation: The sulfone group is highly polar. Even as a free base, the molecule has significant water solubility compared to simple benzylamines.
Optimization:
Solvent: Use DCM (Dichloromethane) or Chloroform/Isopropanol (3:1) rather than Diethyl Ether or Hexane.
Salting Out: Saturate the aqueous phase with NaCl to drive the organic amine into the organic layer.
Part 3: Validated Protocols
Protocol 1: Safe Generation of Free Base
Use this when you need the reactive amine for a coupling reaction.
Preparation: Suspend the stable HCl salt in Dichloromethane (DCM).
Inerting: Flush the headspace with Nitrogen/Argon.
Neutralization: Add 1.1 equivalents of saturated aqueous
(gentle base) or 1M NaOH (strong base) at 0°C .
Note: Keep cold to prevent side reactions.
Extraction: Separate layers immediately. Wash organic layer with Brine.
Drying: Dry over anhydrous
(Avoid if the amine is sensitive, though usually fine).
Usage: Use the solution immediately in the next step. Do not concentrate to dryness unless strictly necessary and under high vacuum/inert gas.
Protocol 2: Long-Term Storage
Form: Hydrochloride Salt (Solid).
Atmosphere: Desiccated (Hygroscopic potential).
Temperature: 2–8°C (Refrigerated).
Container: Amber vial (Light protection).
References
Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley.
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Inductive effects of sulfones and acidity of alpha-protons).
Reich, H. J. (2024). pKa Data - Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison. Link (Reference for pKa shifts due to sulfone substitution).
Sigma-Aldrich. (2024). Safety Data Sheet: 1-(3-(Methylsulfonyl)phenyl)ethan-1-amine hydrochloride. Link (Handling and storage specifications).
Nugent, T. C. (Ed.).[1] (2010). Chiral Amine Synthesis: Methods, Developments and Applications. Wiley-VCH. (Racemization risks in chiral amine handling).
Structural Elucidation & Quantification Strategies: 1-(3-Methanesulfonylphenyl)ethan-1-amine
Executive Summary This technical guide provides a comprehensive mass spectrometric analysis of 1-(3-Methanesulfonylphenyl)ethan-1-amine (CAS: 1191948-14-7), a chiral phenethylamine derivative frequently utilized as a bui...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This technical guide provides a comprehensive mass spectrometric analysis of 1-(3-Methanesulfonylphenyl)ethan-1-amine (CAS: 1191948-14-7), a chiral phenethylamine derivative frequently utilized as a building block in medicinal chemistry.
Due to the competing physiochemical properties of the basic primary amine and the polar, electron-withdrawing sulfone group, this molecule presents unique challenges in ionization and fragmentation. This guide compares the performance of High-Resolution ESI-Q-TOF (for structural validation) against Triple Quadrupole MRM (for quantification) and EI-GC-MS (orthogonal validation), providing researchers with optimized workflows for metabolite identification and impurity profiling.
Part 1: Molecular Profile & Theoretical Fragmentation
The Analytical Challenge
The molecule contains two distinct functional domains that dictate its mass spectral behavior:[1]
The Benzylic Amine: A primary amine at the
-position facilitates protonation () but also promotes rapid in-source fragmentation (loss of ).
The Methanesulfonyl Group: Located at the meta position, this group is metabolically stable but electronically active, destabilizing the benzylic carbocation formed after amine loss.
Theoretical Fragmentation Pathway (ESI+)
Under Electrospray Ionization (positive mode), the molecule follows a distinct "Charge Retention" pathway.
Precursor Ion:
().
Primary Fragment (Base Peak): Loss of Ammonia (
, 17.02 Da).
Mechanism:[2][3][4][5] Protonation of the amine leaves a leaving group.[1] The resulting carbocation is stabilized by the benzene ring, often forming a spiro[2.5]octadienylium intermediate rather than a simple benzyl cation [1].
Product:
().
Secondary Fragments:
Sulfone Degradation: High collision energies (CE > 30 eV) force the loss of the methanesulfonyl moiety or
rearrangement.
Styrenyl Formation: Loss of the sulfone group from the
ion yields hydrocarbon fragments typical of substituted styrenes ().
Part 2: Comparative Performance Guide
This section compares three distinct analytical approaches for analyzing this product.
Method A: ESI-Q-TOF (LC-MS/MS)
Best for: Structural Elucidation, Impurity Profiling, Metabolite ID.
Performance: High mass accuracy (<5 ppm) allows unambiguous assignment of the sulfone vs. amine loss.
Key Advantage: Soft ionization preserves the molecular ion (
), which is often absent in EI.
Limitation: In-source fragmentation can be severe; the
peak may dominate the spectrum even at low cone voltages.
Method B: Triple Quadrupole (LC-MS/MS MRM)
Best for: High-Throughput Quantification (PK/PD studies).
Performance: The transition
is the most sensitive but lacks specificity (common to many phenethylamines).
Recommended Transition:
(High CE) provides higher specificity by breaking the sulfone-aryl bond, reducing false positives from isobaric interferences.
Method C: EI-GC-MS (Derivatized)
Best for: Orthogonal Structural Confirmation.
Performance: The underivatized amine tails significantly on non-polar columns.
Protocol: Derivatization with TFAA (Trifluoroacetic anhydride) or MSTFA is required.
Fragmentation: The EI spectrum of the TFA-derivative shows a dominant
-cleavage ion (base peak) rather than the molecular ion, providing a "fingerprint" distinct from ESI.
Data Summary Table
Feature
ESI-Q-TOF (Method A)
Triple Quad MRM (Method B)
EI-GC-MS (Method C)
Ionization Mode
Soft (Protonation)
Soft (Protonation)
Hard (Electron Impact)
Dominant Ion
()
N/A (Transition monitored)
(Unsub.) or Deriv. Frag
Sensitivity
High (pg levels)
Ultra-High (fg levels)
Moderate (ng levels)
Structural Insight
Elemental Composition
Quantitative Precision
Fingerprint Matching
Key Risk
In-source fragmentation
Crosstalk / Matrix Effect
Thermal degradation
Part 3: Visualization of Fragmentation Pathways
The following diagram illustrates the specific ESI+ fragmentation logic for 1-(3-Methanesulfonylphenyl)ethan-1-amine, highlighting the critical spiro-intermediate pathway common to phenethylamines [1, 2].
Figure 1: ESI+ Fragmentation pathway showing the dominant loss of ammonia followed by sulfone-dependent secondary fragmentation.
Purpose: To determine exact mass and validate the fragmentation pattern.
Sample Preparation: Dissolve 1 mg of 1-(3-Methanesulfonylphenyl)ethan-1-amine in 1 mL of Methanol. Dilute 1:100 with 50:50 Methanol:Water + 0.1% Formic Acid. Final concentration: ~5 µg/mL.
Instrumentation: Q-TOF or Orbitrap MS.
Source Parameters:
Capillary Voltage: 3.0 kV
Cone Voltage: 20 V (Keep low to prevent in-source
loss).
Source Temp: 120°C.
Acquisition:
Scan Range:
.
Collision Energy Ramp: 10 eV to 50 eV.
Data Validation: Verify the monoisotopic peak at
. If the peak at 183 is of the parent intensity at 0V collision energy, reduce Cone Voltage immediately.
Protocol 2: LC-MS/MS Method (Quantification)
Purpose: Routine quantification in biological matrices.
Column: HILIC Column (e.g., BEH Amide, 2.1 x 50mm) is recommended over C18 due to the polarity of the amine and sulfone.
Mobile Phase:
A: 10 mM Ammonium Formate in Water (pH 3.0).
B: Acetonitrile + 0.1% Formic Acid.
Gradient: 90% B to 50% B over 5 minutes.
MRM Transitions:
Quantifier:
(CE: 15 eV).
Qualifier:
(CE: 35 eV).
References
Asakawa, D., et al. (2020).[1] "In-Source Fragmentation of Phenethylamines by Electrospray Ionization Mass Spectrometry: Toward Highly Sensitive Quantitative Analysis of Monoamine Neurotransmitters." Analytical Chemistry, 92(17), 12033-12039.[1]
Klagkou, K., et al. (2003).[6] "Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions." Rapid Communications in Mass Spectrometry, 17(21), 2373-2379.
National Institute of Standards and Technology (NIST). "Mass Spectrometry Data Center." NIST Standard Reference Database.
Comparative Guide: Chemical vs. Enzymatic Synthesis of 1-(3-methanesulfonylphenyl)ethylamine
Topic: Comparison of Chemical vs. Enzymatic Synthesis of 1-(3-methanesulfonylphenyl)ethylamine Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.[1] [1] Executiv...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Comparison of Chemical vs. Enzymatic Synthesis of 1-(3-methanesulfonylphenyl)ethylamine
Content Type: Publish Comparison Guide
Audience: Researchers, scientists, and drug development professionals.[1]
[1]
Executive Summary
1-(3-methanesulfonylphenyl)ethylamine (CAS: 2554775-94-7 for HCl salt) is a critical chiral building block in the synthesis of phosphodiesterase 4 (PDE4) inhibitors and other sulfone-containing bioactive molecules.[1] Its structural motif—a chiral amine adjacent to a phenyl sulfone—mimics key intermediates found in drugs like Apremilast and Rivastigmine.
This guide objectively compares the two dominant synthesis methodologies: Chemical Asymmetric Reductive Amination (or Resolution) and Biocatalytic Transamination . While chemical routes offer established scalability, enzymatic routes utilizing ω-Transaminases (ω-TAs) have emerged as the superior choice for enantiopurity (>99% ee) and atom economy, albeit with specific process engineering requirements regarding equilibrium displacement.[1]
Chemical Synthesis: The Traditional Approach
Mechanism & Strategy
The chemical synthesis typically proceeds via two primary pathways:
Racemic Reductive Amination followed by Chiral Resolution: The ketone (1-(3-methanesulfonylphenyl)ethanone) is condensed with ammonia or a benzylamine source to form an imine, which is reduced to the racemic amine. This racemate is then resolved using a chiral acid (e.g., N-acetyl-L-leucine or mandelic acid).[1]
Asymmetric Hydrogenation: Direct asymmetric reduction of the corresponding enamide or imine using Rhodium (Rh) or Ruthenium (Ru) catalysts with chiral phosphine ligands (e.g., DuPhos, BINAP).
Crystallization: Heat to reflux until dissolved.[1] Cool slowly to induce crystallization of the diastereomeric salt. Filter.
Liberation: Treat salt with NaOH to liberate the free chiral amine.
Performance: Yield (theoretical max 50% without recycling, practical ~35–40%). ee: >98% (after recrystallization).[2]
Workflow Visualization
Figure 1: Chemical synthesis workflow involving reductive amination followed by classical resolution.
Enzymatic Synthesis: The Modern Biocatalytic Route
Mechanism & Strategy
The enzymatic route utilizes ω-Transaminases (ω-TAs) , which catalyze the reversible transfer of an amino group from a donor (e.g., Isopropylamine) to the prochiral ketone substrate. This reaction follows a "Ping-Pong Bi-Bi" mechanism mediated by the cofactor Pyridoxal-5'-phosphate (PLP).[1]
Enzyme Source: Engineered variants of Vibrio fluvialis or Arthrobacter sp. are commonly screened for this substrate.[1]
Equilibrium: The reaction equilibrium often favors the ketone.[3] To drive conversion, a large excess of amine donor (Isopropylamine) is used, or the coproduct (acetone) is removed.
Representative Protocol (Transaminase)
Note: Based on standard ATA screening protocols for acetophenones.
Enzyme: ATA-Sequence-Specific (e.g., Codexis ATA-113 or similar commercial variant) (2–5 mg/mL).[1]
Buffer: Potassium Phosphate (100 mM, pH 7.5–8.0).
Co-solvent: DMSO (10–20% v/v) to improve substrate solubility.
Procedure: Incubate at 30–35°C with orbital shaking (250 rpm) for 24 hours.
Workup: Acidify to pH < 2 to protonate the amine. Extract unreacted ketone with EtOAc.[1][5] Basify aqueous phase to pH > 11. Extract product amine with MTBE or EtOAc.[1]
Performance: Conversion: >90% (optimized). ee: >99% (intrinsic to enzyme).[3][6]
Mechanistic Visualization
Figure 2: Ping-Pong Bi-Bi mechanism of Transaminase. The enzyme shuttles between PLP (aldehyde form) and PMP (amine form) states.
Comparative Analysis
The following table contrasts the two methodologies based on key performance indicators (KPIs) relevant to pharmaceutical development.
Why Enzymatic yields are higher: Chemical resolution inherently caps the yield at 50% unless a complex dynamic kinetic resolution (DKR) is employed. Transaminases convert the prochiral ketone directly to the (S)-amine, bypassing the racemic intermediate entirely.
Why Chemical is still used: For early-stage discovery where <100g is needed, developing a specific enzyme process (screening, optimization) may take longer than running a known, albeit inefficient, chemical route. However, for manufacturing, the enzymatic route is vastly superior in "Green Chemistry" metrics (E-factor).
References
Synthesis of (S)-1-(3-ethoxy-4-methoxyphenyl)-2-methanesulfonylethylamine. (Patent CN109836362B / EP33121).[1] Describes the resolution of similar sulfone-amines using chiral acids.
Transaminase-mediated synthesis of enantiopure drug-like 1-phenylpropan-2-amines. Journal of Industrial Microbiology & Biotechnology. Discusses the application of ATAs for acetophenone derivatives.
Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews. Comprehensive review of chemical reductive amination strategies.
Codexis ATA Screening Kit Protocols. Codexis Technical Documentation. Standard protocols for screening transaminases against ketone substrates.
A Comparative Guide to Validating Enantiomeric Purity of (S)-1-(3-(methylsulfonyl)phenyl)ethan-1-amine using Chiral Gas Chromatography
In the landscape of pharmaceutical development, the stereochemical identity of a drug candidate is not a mere technicality but a critical determinant of its therapeutic efficacy and safety profile. Enantiomers, non-super...
Author: BenchChem Technical Support Team. Date: February 2026
In the landscape of pharmaceutical development, the stereochemical identity of a drug candidate is not a mere technicality but a critical determinant of its therapeutic efficacy and safety profile. Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, can exhibit markedly different pharmacological and toxicological properties.[1][2] Consequently, regulatory bodies worldwide mandate rigorous control over the enantiomeric purity of chiral drug substances.[2][3] This guide provides an in-depth, experience-driven comparison of analytical methodologies for validating the enantiomeric purity of (S)-1-(3-(methylsulfonyl)phenyl)ethan-1-amine, a key chiral building block, with a primary focus on Chiral Gas Chromatography (GC).
The separation of enantiomers presents a unique analytical challenge as they possess identical physical and chemical properties in an achiral environment.[4] Chromatographic techniques, therefore, employ a chiral selector, either in the stationary phase or as a mobile phase additive, to create a transient diastereomeric association with the enantiomers, leading to differential retention and separation.[5] While High-Performance Liquid Chromatography (HPLC) is a widely used and versatile tool for chiral separations, Chiral GC offers distinct advantages for volatile and thermally stable compounds, often providing higher separation efficiency and sensitivity.[6][7]
The Central Role of Chiral Gas Chromatography
Chiral GC stands as a powerful technique for the enantioselective analysis of volatile compounds.[8][9] Its high resolution, sensitivity, and speed make it particularly suitable for the analysis of chiral amines and their derivatives.[9] The core of this technique lies in the use of a chiral stationary phase (CSP) within the GC column. These CSPs, often based on cyclodextrins or amino acid derivatives, create a chiral environment where the enantiomers of the analyte can interact differentially, leading to their separation.[10]
For primary amines like (S)-1-(3-(methylsulfonyl)phenyl)ethan-1-amine, direct analysis on some GC columns can be challenging due to potential peak tailing caused by interactions with the stationary phase.[11][12] Derivatization is a common and effective strategy to overcome this, improving the volatility and chromatographic behavior of the analyte.[13][14] This involves reacting the amine with a reagent to form a less polar, more volatile derivative.
Experimental Protocol: A Self-Validating System for Enantiomeric Purity
The following protocol for determining the enantiomeric purity of (S)-1-(3-(methylsulfonyl)phenyl)ethan-1-amine is designed to be a self-validating system, ensuring robustness and reliability of the results.
Step 1: Sample Preparation and Derivatization
The choice of derivatizing agent is critical and can influence the separation efficiency. Trifluoroacetic anhydride (TFAA) is a common choice for amines, forming stable and volatile N-trifluoroacetyl derivatives.[11]
Protocol:
Accurately weigh approximately 10 mg of the (S)-1-(3-(methylsulfonyl)phenyl)ethan-1-amine sample into a clean, dry vial.
Add 1 mL of a suitable solvent, such as ethyl acetate, to dissolve the sample.
Add 100 µL of trifluoroacetic anhydride (TFAA) to the solution.
Cap the vial tightly and heat at 60°C for 30 minutes.
Allow the vial to cool to room temperature. The derivatized sample is now ready for GC analysis.
The causality behind this step is to convert the polar amine into a non-polar, volatile amide, which is more amenable to GC analysis and can improve chiral recognition on the stationary phase.[15]
Step 2: Chiral GC Instrumentation and Conditions
The selection of the chiral GC column is paramount for achieving successful enantiomeric separation. Cyclodextrin-based columns, such as those containing substituted β- or γ-cyclodextrins, are often effective for separating derivatized amines.[16]
Instrument Setup:
Gas Chromatograph: Agilent 6890 series or equivalent, equipped with a Flame Ionization Detector (FID).
Chiral Column: A fused silica capillary column coated with a derivatized cyclodextrin stationary phase (e.g., 30% 2,3-di-O-methyl-6-O-tert-butyldimethylsilyl-β-cyclodextrin in a polysiloxane).
Carrier Gas: Hydrogen or Helium, at a constant linear velocity (e.g., 50 cm/s).
Injector: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) at 250°C.
Oven Temperature Program: Isothermal analysis is often preferred for chiral separations to maximize resolution. A starting point could be 150°C, with optimization as needed.
Detector: FID at 270°C.
Step 3: Method Validation
A comprehensive method validation is essential to ensure the reliability and accuracy of the enantiomeric purity determination.[17] This process should adhere to established guidelines and evaluate the following parameters:
Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present. This is confirmed by injecting the individual enantiomers (if available), the racemic mixture, and a blank to ensure no interfering peaks are present at the retention times of the enantiomers.[6]
Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. This is assessed by preparing a series of standard solutions of the racemate at different concentrations and plotting the peak area of each enantiomer against its concentration. A linear regression analysis should yield a correlation coefficient (r²) close to 1.
Accuracy: The closeness of the test results obtained by the method to the true value. This can be determined by spiking the sample of the pure (S)-enantiomer with known amounts of the (R)-enantiomer at different levels (e.g., 0.1%, 0.5%, 1.0%) and calculating the percent recovery.
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).
Limit of Quantification (LOQ) and Limit of Detection (LOD): The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
The following DOT script visualizes the comprehensive workflow for validating the enantiomeric purity using chiral GC.
Caption: Workflow for Chiral GC Method Validation.
Comparative Analysis: Chiral GC vs. Alternative Techniques
While Chiral GC is a powerful tool, it is essential to consider alternative techniques to make an informed decision based on the specific analytical needs. The primary alternatives are Chiral High-Performance Liquid Chromatography (HPLC) and Chiral Capillary Electrophoresis (CE).
Chiral HPLC is arguably the most widely used technique for enantiomeric separations due to its versatility in handling a broad range of compounds, including those that are non-volatile or thermally labile.[7][18] A vast array of chiral stationary phases are commercially available, offering diverse selectivities.[5][19]
Chiral Capillary Electrophoresis (CE)
Chiral CE is a high-efficiency separation technique that utilizes a chiral selector dissolved in the background electrolyte.[20][21] It offers advantages such as low sample and solvent consumption and rapid method development.[22]
The following table provides a comparative summary of these techniques:
Volatile and thermally stable compounds (or their derivatives)
Wide range of compounds, including non-volatile and polar molecules
Charged or chargeable compounds
Separation Efficiency
Very High
High
Very High
Analysis Time
Fast
Moderate to Fast
Very Fast
Solvent Consumption
Low (gas mobile phase)
High
Very Low
Sample Throughput
High
Moderate
High
Instrumentation Cost
Moderate
High
Moderate
Method Development
Can be complex due to derivatization and column selection
Can be time-consuming due to extensive column and mobile phase screening
Often faster due to selector in solution
Sensitivity
High (especially with FID)
Good (UV, MS detectors)
Good (UV, LIF detectors)
The logical process for selecting the most appropriate analytical technique is visualized in the following DOT script.
Caption: Decision Tree for Selecting a Chiral Separation Technique.
Conclusion
The validation of the enantiomeric purity of (S)-1-(3-(methylsulfonyl)phenyl)ethan-1-amine is a critical step in ensuring its quality and suitability for pharmaceutical applications. Chiral Gas Chromatography, particularly after derivatization, offers a highly efficient, sensitive, and rapid method for this purpose. The choice of a suitable chiral stationary phase and the implementation of a rigorous validation protocol are paramount to achieving reliable and accurate results.
While Chiral HPLC and Chiral CE present viable alternatives with their own sets of advantages, the inherent volatility and thermal stability of the derivatized amine make Chiral GC an exceptionally well-suited technique. By carefully considering the analyte's properties and the specific requirements of the analysis, researchers can confidently select and validate the most appropriate method to ensure the stereochemical integrity of their chiral compounds.
References
Bauer, K. (n.d.). The Importance of Chirality in Drug Design.
Blau, K., & King, G. (1979).
Ettre, L. S. (1997).
Frank, H., Nicholson, G. J., & Bayer, E. (1977). Rapid Gas Chromatographic Separation of Amino Acid Enantiomers with a Novel Chiral Stationary Phase.
Knapp, D. R. (1979).
König, W. A., Lutz, S., Mischnick-Lübbecke, P., Brassat, B., & Wenz, G. (1988). Cyclodextrins as Chiral Stationary Phases in Capillary Gas Chromatography I. Pentylated α-cyclodextrin.
Majors, R. E. (1997). The Separation of Chiral Compounds by GC, SFC, and CE. LC-GC, 15(5), 412-419.
Perrin, S. R., & Pirkle, W. H. (n.d.). Commercially Available Brush-Type Chiral Selectors for the Direct Resolution of Enantiomers.
Regis Technologies. (1998).
Restek. (1997). A Guide to the Analysis of Chiral Compounds by GC. Bulletin 59889.
Skoog, D. A., Holler, F. J., & Nieman, T. A. (1998). Principles of Instrumental Analysis (5th ed.).
Tagliaro, F., et al. (1998). Use of (-) menthylchloroformate (MCF) for GC analysis of optically active alcohols. Journal of Analytical Toxicology, 22(5), 375-380.
Zaikin, V. G., & Halket, J. M. (2003). Acylation in derivatization for gas chromatography. Current Pharmaceutical Analysis, 1(1), 1-20.
Zenkevich, I. G. (2009). Acylation as a derivatization method in gas chromatography. Russian Journal of General Chemistry, 79(1), 123-134.
Fanali, S. (1995). An Introduction to Chiral Analysis by Capillary Electrophoresis.
ICH. (1997). Q2B: Validation of Analytical Procedures: Methodology.
Layton, S. E. (n.d.). Comparison of Various Chiral Stationary Phases for the Chromatographic Separation of Chiral Pharmaceuticals. UNCW Institutional Repository. [Link]
Sumichiral. (n.d.). Chiral Columns for enantiomer separation by HPLC. [Link]
Wiley Analytical Science. (2018, August 16). New GC investigation of chiral amine separation. [Link]
U.S. Pharmacopeia. (n.d.). System Suitability And Validation For Chiral Purity Assays Of Drug Substances. [Link]
ResearchGate. (2025, August 6). Analytical Separation of Enantiomers by Gas Chromatography on Chiral Stationary Phases. [Link]
Chiralpedia. (2022, October 1). Chiral chromatography. [Link]
IJPPR. (2020, July 30). Chiral High Performance Liquid Chromatography: Review. [Link]
UNCW Institutional Repository. (n.d.). COMPARISON OF VARIOUS CHIRAL STATIONARY PHASES FOR THE CHROMATOGRAPHIC SEPARATION OF CHIRAL PHARMACEUTICALS. [Link]
Pharma Group. (2025, June 1). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. [Link]
LCGC International. (2023, August 25). Chiral Capillary Gas Chromatography: A Highly Selective Analytical Tool. [Link]
MDPI. (2022, December 23). Study of Different Chiral Columns for the Enantiomeric Separation of Azoles Using Supercritical Fluid Chromatography. [Link]
MDPI. (2024, October 12). Analyzing the Chiral Purity of Pharmaceuticals: The Application of Cyclodextrin-Based Chiral Selectors in Capillary Electrophoresis. [Link]
NIH. (n.d.). Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns. [Link]
ACS Publications. (2023, January 10). Recent Advances in Separation and Analysis of Chiral Compounds. [Link]
MDPI. (2022, October 28). Efficient Synthesis of Key Chiral Intermediate in Painkillers (R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanamine by Bienzyme Cascade System with R-ω-Transaminase and Alcohol Dehydrogenase Functions. [Link]
Personal Protective Equipment & Handling Guide: 1-(3-Methanesulfonylphenyl)ethan-1-amine
Executive Safety Summary Urgent Directive: Treat 1-(3-Methanesulfonylphenyl)ethan-1-amine (CAS: 2554775-94-7 for HCl salt) as a High-Hazard Primary Amine . In the absence of compound-specific toxicological data, standard...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Safety Summary
Urgent Directive: Treat 1-(3-Methanesulfonylphenyl)ethan-1-amine (CAS: 2554775-94-7 for HCl salt) as a High-Hazard Primary Amine . In the absence of compound-specific toxicological data, standard safety protocols dictate classifying this substance as Corrosive (Category 1B/1C) and a Severe Eye Damaging Agent (Category 1) .
The presence of the sulfonyl group (
) combined with a primary amine functionality creates a unique hazard profile requiring strict adherence to barrier protection and engineering controls. Do not handle on open benchtops.
| STOT - Single Exposure | 3 | H335: May cause respiratory irritation.[6] | WARNING |
Scientist's Note: The sulfonyl moiety is electron-withdrawing, potentially modifying the pKa compared to standard benzylamines. However, the primary amine remains a potent nucleophile capable of reacting with membrane lipids, leading to chemical burns.
Personal Protective Equipment (PPE) Matrix
Effective protection relies on the "Layered Barrier" principle. The following specifications are non-negotiable for handling >50 mg quantities.
Hand Protection Strategy
Critical Insight: Thin disposable nitrile gloves (4 mil) often have breakthrough times of <1 minute for aromatic amines. You must use a double-glove system or high-performance laminate.
PPE Layer
Material Specification
Rationale
Primary Layer (Inner)
Nitrile (5-6 mil)
Provides dexterity and immediate splash protection. Acts as a "sacrificial" layer.
Secondary Layer (Outer)
Laminate (e.g., Silver Shield® / Norfoil)
Mandatory for liquid handling. Laminates offer >4 hour breakthrough time for amines, whereas nitrile degrades rapidly.
Inspection Protocol
Inflation Test
Inflate gloves with air prior to donning to check for pinholes. Discard immediately if compromised.[7]
Respiratory & Body Protection
Component
Specification
Operational Logic
Respiratory
N95/P2 (Solids) or Half-mask with ABEK1 Filters (Liquids)
Solids generate dust during weighing. If the free base (liquid) is used, organic vapor/amine cartridges are required to neutralize volatile amine odors.
Eye Protection
Chemical Splash Goggles (Not Safety Glasses)
Safety glasses do not seal against corrosive vapors or fine dust. Goggles are mandatory to prevent irreversible corneal damage (H318).
Body
Tyvek® Lab Coat + Chemical Apron
Standard cotton coats absorb amines, holding the corrosive against the skin. Tyvek repels particulates and splashes.
Operational Protocol: Safe Handling Workflow
Engineering Controls
Fume Hood: All operations must occur within a certified chemical fume hood operating at 80-100 fpm face velocity.
Static Control: Use an ionizing bar or anti-static gun during weighing. Sulfonyl solids are often prone to static charge, which can disperse hazardous dust.
Step-by-Step Handling Procedure
Pre-Operational Check:
Verify fume hood flow.
Clear working area of incompatible materials (oxidizers, acids).[8]
Place a disposable absorbent pad (pig mat) on the hood surface.
Weighing & Transfer:
Do not use a spatula directly into the stock bottle. Pour a small amount into a secondary container first to avoid cross-contamination.
If the substance is the Hydrochloride Salt , it may be hygroscopic. Minimize exposure to air to prevent clumping and hydrolysis.
If the substance is the Free Base (Liquid) , use a positive-displacement pipette to prevent dripping.
Reaction Setup:
Exotherm Warning: When neutralizing the amine salt or reacting the free base with acid chlorides/anhydrides, expect a significant exotherm. Add reagents dropwise at 0°C.
Visual Workflow (DOT Diagram)
Caption: Logical workflow for handling high-hazard amines, ensuring containment from start to disposal.
Emergency Response & Decontamination
Exposure Response
Skin Contact: Immediate flushing is critical.
Protocol: Rinse with lukewarm water for 15 minutes . Do not scrub (this drives the chemical deeper).
Neutralization: Do not use vinegar or acids on the skin; thermal burns from the neutralization reaction can worsen the injury. Use water or Diphoterine® if available.
Eye Contact:
Protocol: Hold eyelids open and flush with eyewash station for 15 full minutes .